molecular formula C20H18N4O4 B2716295 3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207035-95-7

3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2716295
CAS No.: 1207035-95-7
M. Wt: 378.388
InChI Key: MRPHXVSVLUJTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is an interesting compound known for its multifaceted applications in various scientific fields. This organic compound boasts a quinazoline core, which is frequently found in biologically active molecules, making it a compound of significant interest in medicinal and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves a multi-step process. The starting material often includes a quinazoline derivative which undergoes functionalization at specific positions. Reactants such as 2-methoxyphenyl hydrazine and ethyl acetoacetate are commonly used under controlled temperature and pH conditions.

Industrial Production Methods: : In industrial settings, large-scale production of this compound may involve optimization of these synthetic routes to enhance yield and purity. Techniques like continuous flow chemistry and automated synthesizers can be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions can convert it into simpler amines or alcohol derivatives.

  • Substitution: : The molecule is amenable to various substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reducing agents: : Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products: : The major products formed from these reactions often include modified quinazoline derivatives, oxadiazole rings with varied substituents, and potentially more complex polycyclic structures.

Scientific Research Applications

The compound finds a broad range of applications across various domains:

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex chemical entities.

  • Biology: : Studied for its potential interactions with various biological molecules, such as enzymes and receptors.

  • Medicine: : Explored for its therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Industry: : Employed in the production of specialty chemicals and materials, particularly those requiring specific molecular architectures.

Mechanism of Action

Mechanism: : The mechanism by which 3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exerts its effects often involves interaction with specific molecular targets, such as kinases or ion channels. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Molecular Targets and Pathways

  • Enzymes: : May inhibit or activate enzymes involved in critical cellular processes.

  • Receptors: : Could bind to specific receptors, altering cellular signaling pathways.

  • Genetic Material: : Potential to interact with DNA or RNA, influencing gene expression.

Comparison with Similar Compounds

Compared to other quinazoline derivatives and oxadiazole-containing compounds, 3-ethyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione stands out due to its unique combination of these two structural motifs.

Similar Compounds

  • Quinazoline-based inhibitors used in cancer therapy.

  • Oxadiazole-containing antifungal agents.

  • Other hybrid molecules combining quinazoline and oxadiazole structures for enhanced biological activity.

This article highlights the multifaceted nature of this compound, emphasizing its preparation, reactivity, and diverse applications in scientific research

Properties

IUPAC Name

3-ethyl-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-3-23-19(25)13-8-4-6-10-15(13)24(20(23)26)12-17-21-18(22-28-17)14-9-5-7-11-16(14)27-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPHXVSVLUJTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.